3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,3-dimethylbutyl group and two methyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative with 3,3-dimethylbutyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazole
- 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-ol
- 3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-thiol
Uniqueness
3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl group and two methyl groups can also affect its solubility, stability, and overall properties compared to similar compounds.
Biological Activity
3-(3,3-Dimethylbutyl)-1,4-dimethyl-1H-pyrazol-5-amine, with the CAS number 1697568-89-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazole-based derivatives known for their diverse pharmacological properties, including antioxidant, anti-diabetic, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H21N3, with a molecular weight of 195.30 g/mol. Its structure consists of a pyrazole ring substituted with dimethyl and dimethylbutyl groups, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of electron-donating groups on the pyrazole ring. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers in various cell lines.
Compound | IC50 (µM) | Activity Type |
---|---|---|
7c | 4.54 | Antioxidant |
11a | 5.20 | Antioxidant |
Anti-Diabetic Activity
The anti-diabetic potential of pyrazole derivatives often stems from their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In studies involving related compounds, significant inhibition percentages were observed:
Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
---|---|---|
7c | 78 | 72 |
11a | 75 | 70 |
These results suggest that this compound may similarly exhibit potent anti-diabetic effects.
Neuroprotective Effects
The neuroprotective capabilities of pyrazole derivatives have been explored in the context of Alzheimer’s disease. Compounds similar to this compound have shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
Compound | AChE Inhibition (%) |
---|---|
7c | 65 |
11a | 60 |
This inhibition suggests a potential role in enhancing cholinergic transmission and improving cognitive function.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their biological activities against various targets including cancer cell lines and bacterial strains. The findings indicated that compounds similar to our target exhibited significant cytotoxicity against certain cancer types.
- In Silico Analysis : Computational studies have assessed the drug-likeness and toxicity profiles of these compounds. For instance, compound 7c was found to be non-mutagenic and did not inhibit hERG channels, indicating a favorable safety profile for further development.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
5-(3,3-dimethylbutyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-8-9(6-7-11(2,3)4)13-14(5)10(8)12/h6-7,12H2,1-5H3 |
InChI Key |
UVAUODSXROWBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CCC(C)(C)C)C)N |
Origin of Product |
United States |
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